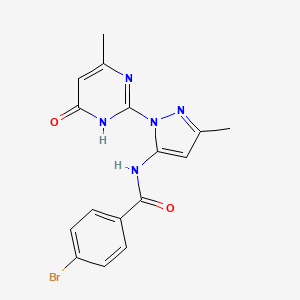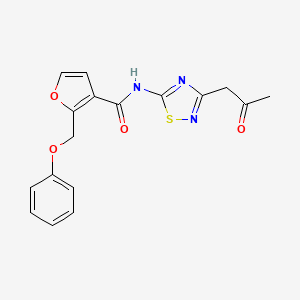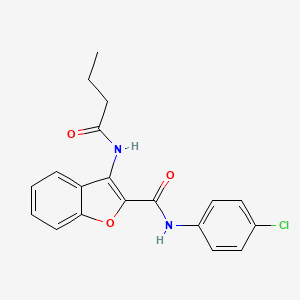
4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" is a derivative of benzamide with potential biological applications. It is related to a class of compounds that have been synthesized for their potential in drug chemistry and for their ability to bind nucleotide protein targets .
Synthesis Analysis
The synthesis of similar compounds has been reported using 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug of great interest in drug chemistry. The synthesis involves creating substituted benzamides that have shown potential biological applications .
Molecular Structure Analysis
While the exact molecular structure analysis of the compound is not provided, related compounds have been characterized using various spectroscopic methods and single-crystal X-ray diffraction. These methods have been used to determine the molecular geometry, which is optimized using density functional theory (DFT) calculations. Theoretical calculations have also been employed to investigate molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored in the context of their biological activity. For instance, benzamide derivatives have been screened against various human recombinant alkaline phosphatases and ecto-5'-nucleotidases, showing inhibitory potential. These reactions are crucial for understanding the biological applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into intermolecular interactions, such as hydrogen bonding and π-interactions, which are significant for the stability and properties of the compounds. The crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts .
Aplicaciones Científicas De Investigación
Crystal Structure and Interaction Analysis
A study by Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, and Hirshfeld surface analysis of two antipyrine derivatives, closely related to the compound . Their research provided insights into the solid-state structures and intermolecular interactions of these compounds, highlighting the relevance of hydrogen bonds and π-interactions in the stabilization of molecular assemblies. This research is significant for understanding the crystal packing and molecular interactions of similar compounds (Saeed et al., 2020).
Antibacterial Activity
Ahmad et al. (2021) described the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide and its derivatives, demonstrating their potential antibacterial activity against NDM-1-positive bacteria. Their findings suggest that similar compounds, including the one , may exhibit antibacterial properties, which could be relevant for pharmaceutical applications (Ahmad et al., 2021).
Synthesis and Anticancer Potential
Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin derivatives and evaluated them as potential anticancer and anti-5-lipoxygenase agents. Their research contributes to the understanding of the synthesis and potential biological applications of pyrazolo[3,4-d]pyrimidin derivatives, which are structurally related to the compound (Rahmouni et al., 2016).
Antioxidant Evaluation
Bondock et al. (2016) synthesized and evaluated the antioxidant activity of a series of new functionalized 1,3,4-oxadiazoles, closely related to the structure of 4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide. Their findings indicate the potential antioxidant properties of these compounds, suggesting similar possibilities for the compound of interest (Bondock et al., 2016).
Propiedades
IUPAC Name |
4-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZQQWQZJXJJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)


![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)
![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)
![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)
![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)